molecular formula C21H20N4O+2 B083770 Quinuronium CAS No. 14910-31-7

Quinuronium

Cat. No. B083770
CAS RN: 14910-31-7
M. Wt: 344.4 g/mol
InChI Key: XNGCPUFXJFAGRG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Quinuronium is a quaternary ammonium compound that has been used in scientific research for its ability to block neuromuscular transmission. It is a synthetic compound that was first synthesized in the 1960s and has since been used in various studies to understand the mechanism of neuromuscular transmission and its role in muscle contraction.

Mechanism Of Action

Quinuronium blocks the action of acetylcholine by binding to nicotinic acetylcholine receptors on the motor endplate of skeletal muscle fibers. This binding prevents the influx of sodium ions into the muscle fibers, which is necessary for muscle contraction. As a result, muscle contraction is inhibited, leading to muscle relaxation.

Biochemical And Physiological Effects

Quinuronium has both biochemical and physiological effects. Biochemically, it inhibits the action of acetylcholine by binding to nicotinic acetylcholine receptors. Physiologically, it leads to muscle relaxation by blocking neuromuscular transmission. Quinuronium has been shown to have a longer duration of action than other neuromuscular blocking agents, which makes it useful for certain types of surgeries.

Advantages And Limitations For Lab Experiments

One advantage of using quinuronium in lab experiments is its ability to provide long-lasting muscle relaxation. This can be useful for surgeries that require prolonged muscle relaxation. However, one limitation of using quinuronium is its potential to cause respiratory depression, which can be dangerous if not monitored carefully. Additionally, quinuronium can cause histamine release, which can lead to hypotension and bronchospasm.

Future Directions

There are several future directions for research involving quinuronium. One area of research is the development of new quinuronium analogs that have improved pharmacological properties. Another area of research is the use of quinuronium in combination with other neuromuscular blocking agents to improve its efficacy and reduce its side effects. Additionally, researchers can investigate the potential use of quinuronium in the treatment of neuromuscular disorders, such as myasthenia gravis.

Synthesis Methods

Quinuronium is synthesized through a reaction between pyridine and 1,4-dibromobutane. This reaction results in the formation of a quaternary ammonium compound, which is then purified through recrystallization. The final product is a white crystalline powder that is soluble in water.

Scientific Research Applications

Quinuronium has been used in various scientific research studies to understand the mechanism of neuromuscular transmission. It is used to block the action of acetylcholine, which is a neurotransmitter that is responsible for muscle contraction. By blocking the action of acetylcholine, quinuronium can help researchers understand the role of neuromuscular transmission in muscle contraction.

properties

CAS RN

14910-31-7

Product Name

Quinuronium

Molecular Formula

C21H20N4O+2

Molecular Weight

344.4 g/mol

IUPAC Name

1,3-bis(1-methylquinolin-1-ium-6-yl)urea

InChI

InChI=1S/C21H19N4O/c1-24-11-3-5-15-13-17(7-9-19(15)24)22-21(26)23-18-8-10-20-16(14-18)6-4-12-25(20)2/h3-14H,1-2H3,(H-,22,23,26)/q+1/p+1

InChI Key

XNGCPUFXJFAGRG-UHFFFAOYSA-O

SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C

Other CAS RN

14910-31-7

Origin of Product

United States

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